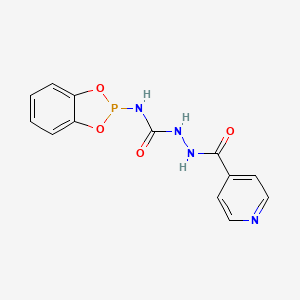![molecular formula C10H11N5OS B5855167 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide CAS No. 6045-28-9](/img/structure/B5855167.png)
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is commonly known as MTA or 5-MTA and is a member of the tetrazole family of compounds. MTA has been found to exhibit a range of biological and pharmacological properties that make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of MTA is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the production of inflammatory mediators. MTA has also been found to inhibit the growth of certain types of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
MTA has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. MTA has also been found to reduce the activity of certain enzymes that are involved in the production of these mediators. In addition, MTA has been found to induce apoptosis in certain types of cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MTA in lab experiments is its ability to selectively target certain enzymes and cell types. This makes it a useful tool for investigating the role of these enzymes and cells in various biological processes. However, one limitation of using MTA in lab experiments is its potential toxicity, which can limit its usefulness in certain applications.
Orientations Futures
There are several future directions for research involving MTA. One area of interest is its potential use as a diagnostic tool for certain types of cancer. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Further research is also needed to fully understand the mechanism of action of MTA and its potential applications in medicine.
Méthodes De Synthèse
MTA can be synthesized using a variety of methods, including the reaction of phenylacetyl chloride with sodium azide, followed by reaction with methyl thiocyanate. Another method involves the reaction of phenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with sodium azide and methyl thiocyanate to form MTA.
Applications De Recherche Scientifique
MTA has been extensively studied for its potential applications in medicine. It has been found to exhibit a range of biological and pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor activities. MTA has also been investigated for its potential use as a diagnostic tool for certain types of cancer.
Propriétés
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5OS/c1-15-10(12-13-14-15)17-7-9(16)11-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCMEWPHGBUIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975848 |
Source


|
| Record name | 2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-N-phenylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-phenylacetamide | |
CAS RN |
6045-28-9 |
Source


|
| Record name | 2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-N-phenylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5855115.png)

![2-({2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1H-benzimidazole](/img/structure/B5855123.png)




![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5855162.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5855181.png)


![2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid](/img/structure/B5855206.png)